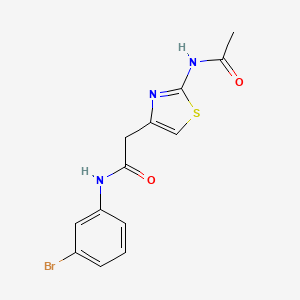

N-(3-bromophenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide

CAS No.: 921565-03-9

Cat. No.: VC11950256

Molecular Formula: C13H12BrN3O2S

Molecular Weight: 354.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921565-03-9 |

|---|---|

| Molecular Formula | C13H12BrN3O2S |

| Molecular Weight | 354.22 g/mol |

| IUPAC Name | 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-bromophenyl)acetamide |

| Standard InChI | InChI=1S/C13H12BrN3O2S/c1-8(18)15-13-17-11(7-20-13)6-12(19)16-10-4-2-3-9(14)5-10/h2-5,7H,6H2,1H3,(H,16,19)(H,15,17,18) |

| Standard InChI Key | JJTMXTZWFSXBJO-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)Br |

| Canonical SMILES | CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)Br |

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Physicochemical Properties

N-(3-Bromophenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has the molecular formula C₁₃H₁₂BrN₃O₂S and a molecular weight of 354.22 g/mol. Key structural features include:

-

A 1,3-thiazole ring substituted at the 4-position with an acetamide-linked methyl group.

-

A 2-acetamido group on the thiazole ring, enhancing hydrogen-bonding potential.

-

A 3-bromophenyl moiety attached via an amide linkage, contributing to lipophilicity and steric bulk.

Crystallographic data for related thiazole derivatives (e.g., N-[4-(4-bromophenyl)-1,3-thiazol-2-yl] analogs) reveal dihedral angles of 15.42° between the thiazole and bromophenyl rings, suggesting moderate planarity conducive to target binding . Intramolecular hydrogen bonds (e.g., N–H···S interactions) further stabilize the conformation .

Spectral Characterization

-

IR Spectroscopy: Peaks at ~1,650 cm⁻¹ (C=O stretch of acetamide) and ~3,300 cm⁻¹ (N–H stretch) confirm functional groups.

-

NMR: ¹H NMR signals include δ 2.1 ppm (acetamide CH₃), δ 7.3–7.8 ppm (aromatic protons of bromophenyl), and δ 10.2 ppm (amide NH).

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol :

-

Thiazole Ring Formation: Condensation of thiourea with α-bromoacetophenone derivatives yields 4-arylthiazol-2-amines.

-

Acetamide Introduction: Reaction with chloroacetyl chloride forms the acetamide-thiazole intermediate.

-

Bromophenyl Attachment: Coupling with 3-bromoaniline via amide bond formation completes the synthesis.

Example Reaction:

Yields typically range from 45–65%, with purification via column chromatography .

Structural Modifications

-

Electron-Withdrawing Groups: Substituting the bromophenyl group with Cl or NO₂ enhances VEGFR-2 inhibition (IC₅₀: 0.104 μM) .

-

Lipophilicity Adjustments: Benzyl or coumarin substituents improve membrane permeability but reduce aqueous solubility .

Biological Activity and Mechanism of Action

Anticancer Efficacy

N-(3-Bromophenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide demonstrates potent activity against cancer cell lines:

Comparative studies show 8-fold higher potency than sunitinib analogs against VEGFR-2 .

Structure-Activity Relationships (SAR)

-

Thiazole Core: Essential for binding to kinase domains; replacement with oxazole reduces activity.

-

3-Bromophenyl Group: Optimal size and electronegativity for hydrophobic pocket occupancy.

-

Acetamide Linker: Facilitates hydrogen bonding with Asp1046 and Lys868 in VEGFR-2 .

Activity Trends:

Pharmacokinetics and Toxicity

ADME Profile

-

Absorption: High Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) due to lipophilicity (LogP: 2.8) .

-

Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites.

Toxicity

Applications and Future Directions

Therapeutic Applications

-

Oncology: Potent VEGFR-2 inhibitor for antiangiogenic therapy.

-

Antimicrobials: Dual-action agent against drug-resistant pathogens.

Research Priorities

-

In Vivo Efficacy: Validate tumor suppression in xenograft models.

-

Combination Therapy: Synergy with paclitaxel or cisplatin.

-

Formulation: Develop nanoparticles to enhance solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume